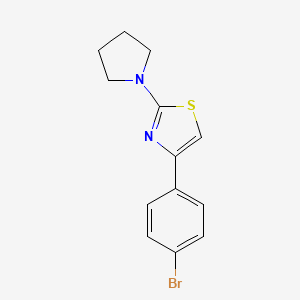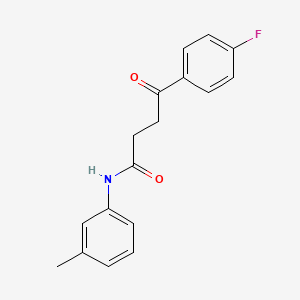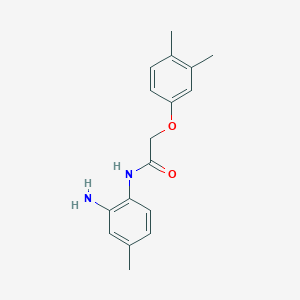
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole, also known as BPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPT is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole exerts its effects through various mechanisms, including the inhibition of NF-κB and the activation of AMPK. NF-κB is a transcription factor that plays a crucial role in inflammation and cancer. This compound inhibits the activation of NF-κB, thereby reducing inflammation and inhibiting tumor growth. AMPK is a cellular energy sensor that regulates glucose and lipid metabolism. This compound activates AMPK, thereby improving glucose and lipid metabolism and reducing insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, the inhibition of angiogenesis, and the improvement of glucose and lipid metabolism. This compound has also been shown to exhibit neuroprotective effects and to enhance cognitive function.
実験室実験の利点と制限
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, this compound also has some limitations, including its instability in aqueous solutions and its potential for oxidation.
将来の方向性
There are several future directions for the research on 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole, including the development of novel synthetic methods, the identification of new biological targets, and the evaluation of its potential applications in various fields. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
合成法
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole can be synthesized through various methods, including the reaction of 4-bromoaniline and thiosemicarbazide in the presence of acetic acid and zinc chloride, or the reaction of 4-bromoacetophenone and thiosemicarbazide in the presence of sodium hydroxide. The reaction yields this compound as a yellowish-brown powder with a melting point of 172-174°C.
科学的研究の応用
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, this compound has been used as a fungicide and insecticide. In material science, this compound has been used as a building block for the synthesis of organic semiconductors.
特性
IUPAC Name |
4-(4-bromophenyl)-2-pyrrolidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2S/c14-11-5-3-10(4-6-11)12-9-17-13(15-12)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRARKVLHMVETPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)








